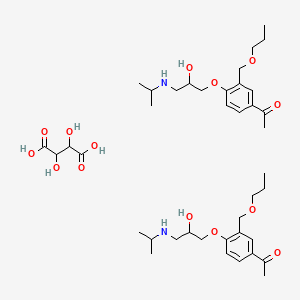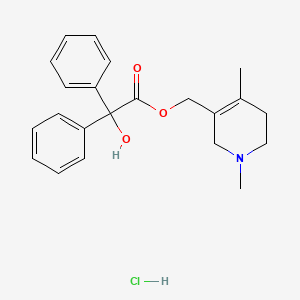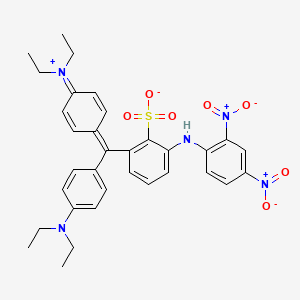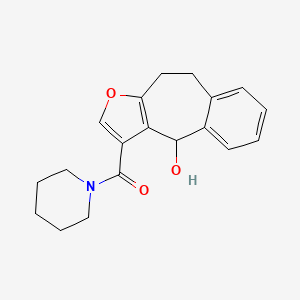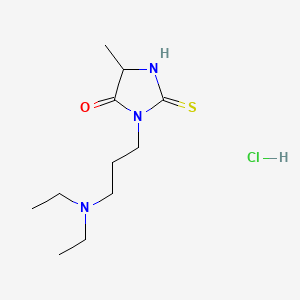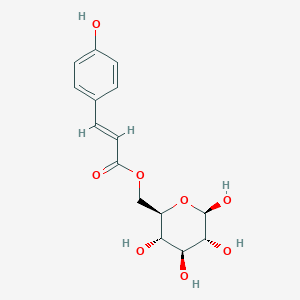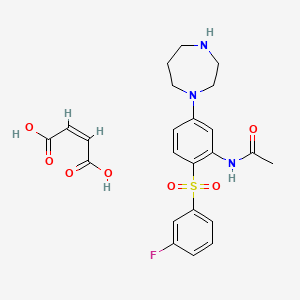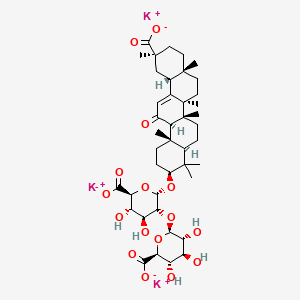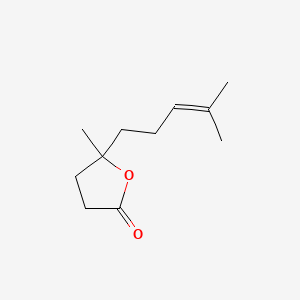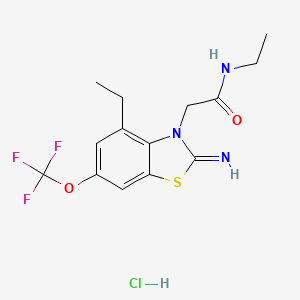
N,N-Diethyl-2-imino-6-(trifluoromethoxy)-3(2H)-benzothiazoleacetamide monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Diethyl-2-imino-6-(trifluoromethoxy)-3(2H)-benzothiazoleacetamide monohydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzothiazole core, which is a heterocyclic aromatic compound containing both sulfur and nitrogen atoms. The presence of the trifluoromethoxy group and the imino functionality further enhances its chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-imino-6-(trifluoromethoxy)-3(2H)-benzothiazoleacetamide monohydrochloride typically involves multiple steps:
Formation of the Benzothiazole Core: The initial step involves the cyclization of 2-aminothiophenol with a suitable carbonyl compound, such as ethyl chloroacetate, under acidic conditions to form the benzothiazole ring.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution using a trifluoromethoxy-containing reagent, such as trifluoromethoxybenzene, under basic conditions.
Imino Group Formation: The imino group is typically introduced through the reaction of the benzothiazole derivative with diethylamine in the presence of a dehydrating agent like phosphorus oxychloride.
Final Acetamide Formation: The final step involves the acylation of the imino derivative with an appropriate acylating agent, such as acetyl chloride, to form the acetamide. The compound is then converted to its monohydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, N,N-Diethyl-2-imino-6-(trifluoromethoxy)-3(2H)-benzothiazoleacetamide monohydrochloride is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. The trifluoromethoxy group is known to enhance the metabolic stability and bioavailability of compounds, making it a valuable feature in drug design.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. The benzothiazole core is a common scaffold in many pharmaceuticals, and modifications with the trifluoromethoxy and imino groups may lead to new drug candidates with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
作用機序
The mechanism of action of N,N-Diethyl-2-imino-6-(trifluoromethoxy)-3(2H)-benzothiazoleacetamide monohydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance binding affinity to certain enzymes or receptors, while the imino group may participate in hydrogen bonding or other interactions. The benzothiazole core can intercalate with DNA or interact with proteins, affecting their function.
類似化合物との比較
Similar Compounds
N,N-Diethyl-2-imino-6-methoxy-3(2H)-benzothiazoleacetamide: Similar structure but lacks the trifluoromethoxy group.
N,N-Diethyl-2-imino-6-(trifluoromethyl)-3(2H)-benzothiazoleacetamide: Similar but with a trifluoromethyl group instead of trifluoromethoxy.
N,N-Diethyl-2-imino-6-(trifluoromethoxy)-3(2H)-benzothiazolecarboxamide: Similar but with a carboxamide group instead of acetamide.
Uniqueness
The presence of the trifluoromethoxy group in N,N-Diethyl-2-imino-6-(trifluoromethoxy)-3(2H)-benzothiazoleacetamide monohydrochloride distinguishes it from other similar compounds. This group enhances the compound’s lipophilicity, metabolic stability, and potential biological activity, making it a unique and valuable molecule for various applications.
特性
CAS番号 |
130997-71-6 |
|---|---|
分子式 |
C14H17ClF3N3O2S |
分子量 |
383.8 g/mol |
IUPAC名 |
N-ethyl-2-[4-ethyl-2-imino-6-(trifluoromethoxy)-1,3-benzothiazol-3-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C14H16F3N3O2S.ClH/c1-3-8-5-9(22-14(15,16)17)6-10-12(8)20(13(18)23-10)7-11(21)19-4-2;/h5-6,18H,3-4,7H2,1-2H3,(H,19,21);1H |
InChIキー |
NPXBESKRQLVIKN-UHFFFAOYSA-N |
正規SMILES |
CCC1=C2C(=CC(=C1)OC(F)(F)F)SC(=N)N2CC(=O)NCC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





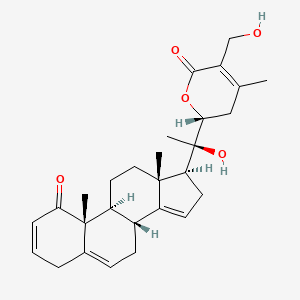
![N,N-diethyl-4-[(3-fluorophenyl)-piperidin-4-ylidenemethyl]benzamide;hydrochloride](/img/structure/B12775677.png)
